1,2,3,4-Tetrahydronaphthalene-d12
Description
1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2) is a fully deuterated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), where all 12 hydrogen atoms are replaced by deuterium (D). Its molecular formula is C₁₀D₁₂, with a molecular weight of 144.2762 g/mol, and it shares the bicyclic structure of tetralin, featuring a fused benzene ring and a partially saturated cyclohexane ring . This isotopic labeling significantly alters its physical properties, such as vibrational modes and thermodynamic stability, making it invaluable in spectroscopic studies (e.g., INS spectra) and kinetic isotope effect research .
The compound is synthesized via catalytic deuteration of tetralin or its precursors, though specific synthetic routes are proprietary. Its primary applications include:
Properties
CAS No. |
75840-23-2 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,6,7,8-dodecadeuterionaphthalene |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2/i1D,2D,3D2,4D2,5D,6D,7D2,8D2 |
InChI Key |
CXWXQJXEFPUFDZ-DTOGOBKCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(C(C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
1,2,3,4-Tetrahydronaphthalene-d12 can be synthesized through the catalytic hydrogenation of naphthalene using deuterium gas instead of hydrogen gas. The reaction typically employs nickel catalysts, although other variations have been evaluated . The process involves the following steps:
Catalytic Hydrogenation: Naphthalene is exposed to deuterium gas in the presence of a nickel catalyst under high pressure and temperature conditions.
Purification: The resulting product is purified through distillation or other separation techniques to obtain pure 1,2,3,4-tetrahydronaphthalene-d12.
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalene-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-d12 using strong oxidizing agents.
Reduction: Further reduction can convert it into decahydronaphthalene-d12.
Common reagents used in these reactions include bromine for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-d12 has several applications in scientific research:
Biology: It serves as a deuterium source in studies involving isotope effects and metabolic pathways.
Medicine: It is used in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-d12 involves its role as a hydrogen-donor solvent. In chemical reactions, it donates deuterium atoms to other molecules, facilitating various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Table 1: Key Properties of Tetralin and Derivatives
Key Findings :
- The non-deuterated tetralin (CAS 119-64-2) exhibits ~30% higher solvolysis rates compared to deuterated analogs due to hydrogen’s lower mass and higher bond lability .
- Methyl-substituted derivatives (e.g., 5,8-dimethyltetralin) show increased steric hindrance, reducing reactivity in electrophilic substitution reactions .
Deuterated Analogs
Table 2: Isotopic Variants of Tetralin
Key Findings :
- The deuterated tetralin-d12 has a ~7% higher molecular weight than non-deuterated tetralin, altering its density (1.02 g/cm³ vs. 0.97 g/cm³ for C₁₀H₁₂) and melting point .
- In INS spectra, tetralin-d12 eliminates hydrogen-related vibrational noise, enabling precise analysis of hydrocarbon catalysts .
Functionalized Derivatives
Table 3: Hydroxyl and Carboxylic Acid Derivatives
Key Findings :
- Hydroxylated derivatives (e.g., 1,5-dihydroxytetralin) are metabolites of naphthalene, with urinary excretion profiles studied in rats .
- Carboxylic acid derivatives exhibit pH-dependent solubility (pH 5.8–6.5), critical for formulation in injectable drugs .
Thermodynamic and Kinetic Data
Biological Activity
1,2,3,4-Tetrahydronaphthalene-d12 (also known as tetralin-d12) is a deuterated derivative of 1,2,3,4-tetrahydronaphthalene. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.
- Chemical Formula : C10H12D12
- Molecular Weight : 132.2023 g/mol
- CAS Number : 119-64-2
Biological Activity Overview
1,2,3,4-Tetrahydronaphthalene-d12 exhibits a range of biological activities that can be categorized into toxicity studies, metabolic pathways, and potential therapeutic effects.
Toxicity Studies
Research indicates that 1,2,3,4-tetrahydronaphthalene has relatively low acute toxicity. Key findings include:
- Oral LD50 : 2860 mg/kg in male rats.
- Dermal LD50 : 16,800 mg/kg in male rabbits.
- Inhalation Exposure : No mortalities observed within 8 hours of exposure to a saturated atmosphere (approximately 1300 mg/m³) in male rats .
Table 1: Acute Toxicity Data
| Route of Exposure | Species | LD50 (mg/kg) |
|---|---|---|
| Oral | Male Rats | 2860 |
| Dermal | Male Rabbits | 16800 |
| Inhalation | Male Rats | >1300 (no mortality) |
Metabolism and Excretion
The compound is rapidly absorbed when ingested or inhaled and is primarily metabolized through hydroxylation. Metabolites are mainly excreted as glucuronides in urine. Notably, dark green urine can indicate metabolization to a pigment .
Effects on Health
At high concentrations, exposure to 1,2,3,4-tetrahydronaphthalene can lead to symptoms such as headache, nausea, vomiting, and restlessness. It has been classified as a moderate skin irritant but not an eye irritant .
Hematological Effects
In a study involving a 28-day toxicity assessment in rats:
- Significant effects were observed at dosages starting from 50 mg/kg bw/day.
- The NOAEL (No Observed Adverse Effect Level) was determined to be 15 mg/kg bw/day.
- Hemolytic anemia was noted in both genders at higher doses .
Genotoxicity
Genotoxicity assessments have shown that 1,2,3,4-tetrahydronaphthalene is not genotoxic in bacterial systems (Ames test) and did not exhibit mutagenic activity in micronucleus assays conducted on mice .
Potential Therapeutic Applications
Research has indicated that derivatives of tetrahydronaphthalene can interact with neurotransmitter systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
